molecular formula C20H17FN2O4S2 B2404483 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 923093-86-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2404483
CAS No.: 923093-86-1
M. Wt: 432.48
InChI Key: VCRDTHDUOUUMJV-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound featuring a chromeno-thiazole core fused with a sulfonylbutanamide moiety. Its structure comprises a 4H-chromeno[4,3-d]thiazole ring system, a 4-fluorophenylsulfonyl group, and a butanamide linker.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S2/c21-13-7-9-14(10-8-13)29(25,26)11-3-6-18(24)22-20-23-19-15-4-1-2-5-16(15)27-12-17(19)28-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRDTHDUOUUMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound combines structural features from chromene and thiazole, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H16FNO3S, with a molecular weight of approximately 367.45 g/mol. The structure includes a chromene ring fused with a thiazole moiety and a sulfonamide group, which may enhance its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • Compounds similar to this compound have shown significant antibacterial properties. Studies suggest that derivatives of thiazole and chromene can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
  • Anticancer Properties :
    • The compound has been investigated for its anticancer effects. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including those related to breast and colon cancers. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the regulation of cell cycle-related proteins .
  • Anti-inflammatory Effects :
    • This compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on HCT116 colon cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM, suggesting potent anticancer activity. Further mechanistic analysis revealed that the compound triggered apoptosis via the mitochondrial pathway, characterized by increased caspase activity and loss of mitochondrial membrane potential .
  • Antimicrobial Evaluation : In a separate study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating its potential as a lead compound for antibiotic development.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole and chromene structures exhibit promising antimicrobial activity. For instance, compounds similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide have been evaluated for their effectiveness against various bacterial strains and fungi. Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi, making them valuable in combating infections caused by resistant strains .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar thiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation . Molecular docking studies further support these findings by illustrating favorable interactions with cancer-related targets.

Synthesis Techniques

The synthesis of this compound can be approached through various methods:

  • Condensation Reactions : The compound can be synthesized via condensation reactions between appropriate thiazole and chromene precursors.
  • Sulfonylation : The introduction of the sulfonyl group can be achieved using sulfonyl chlorides in the presence of bases, which allows for the selective formation of sulfonamide derivatives.

These methods not only facilitate the synthesis of this compound but also allow for the exploration of structural variations that may enhance biological activity.

Targeting Drug Resistance

The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Compounds like this compound could serve as lead compounds in designing novel antibiotics that overcome existing resistance mechanisms .

Neurological Applications

Given the structural similarities with compounds known to inhibit acetylcholinesterase (an enzyme implicated in Alzheimer’s disease), there is potential for this compound to contribute to treatments for neurodegenerative conditions. Research into thiazole derivatives has shown promising results in enhancing cognitive function through cholinergic modulation .

Case Studies and Research Insights

StudyFindings
Study 1: Antimicrobial ActivityEvaluated various thiazole derivatives against bacterial strains; compounds showed significant inhibition .
Study 2: Anticancer ScreeningInvestigated the effects on MCF7 cell line; demonstrated cytotoxicity through apoptosis induction .
Study 3: Molecular DockingAnalyzed binding affinities with target proteins; indicated strong interactions suggesting therapeutic viability .

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorophenylsulfonyl group offers electron-withdrawing properties, which can influence metabolic stability and solubility compared to non-fluorinated analogs .

Physicochemical and Spectroscopic Properties

Data from analogous compounds highlight critical properties:

Property Target Compound (Inferred) Benzo[d]thiazole Analog 1,2,4-Triazole N-Phenylacetamide
Melting Point ~150–200°C (estimated) Not reported 132–230°C 190.6–265.7°C
Solubility Low (lipophilic core) Low Moderate in polar solvents Low to moderate
Spectroscopic Features - C=O (1660–1680 cm⁻¹)
- S=O (1240–1255 cm⁻¹)
Similar IR peaks - C=S (1243–1258 cm⁻¹)
- NH (3150–3414 cm⁻¹)
- C=O (1663–1682 cm⁻¹)
- NH (3278–3414 cm⁻¹)

Insights :

  • The chromeno-thiazole core likely contributes to lower solubility compared to triazoles, necessitating formulation strategies for biological testing .
  • IR and NMR data confirm the presence of sulfonyl and amide functionalities across analogs, with shifts dependent on substituent electronic effects .

Q & A

Q. What are the key steps and challenges in synthesizing N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide?

  • Methodological Answer : Synthesis involves multi-step pathways starting with precursor assembly (e.g., thiazole ring formation, sulfonylation), followed by coupling reactions. Key challenges include controlling regioselectivity during chromenothiazole core formation and optimizing sulfonylbutanamide attachment. Reaction conditions (e.g., anhydrous DMF solvent, 60–80°C, inert atmosphere) are critical to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is required to achieve >95% purity .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (448.55 g/mol) and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond connectivity .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values.
  • Enzyme inhibition : Fluorometric assays targeting dihydropteroate synthase (DHPS) due to the sulfonamide moiety’s PABA-mimetic properties .

Advanced Research Questions

Q. How can synthesis yield and purity be systematically optimized?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading, reaction time).
  • In-line monitoring : Employ HPLC or FTIR for real-time reaction tracking.
  • Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance intermediate solubility and reduce byproducts .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :
  • Reproducibility checks : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media).
  • Meta-analysis : Compare datasets across studies using tools like Prism or R to identify outliers.
  • Mechanistic validation : Perform target-specific assays (e.g., DHPS inhibition kinetics) to confirm hypothesized modes of action .

Q. What advanced techniques are used to elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular docking : Simulate binding interactions with DHPS (PDB ID: 1AJ0) using AutoDock Vina.
  • CRISPR-Cas9 knockouts : Validate target engagement in DHPS-deficient bacterial strains.
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl).
  • Activity cliff analysis : Compare IC50_{50} values of analogs (e.g., see Table 1).
  • QSAR modeling : Use Schrödinger’s Maestro to correlate electronic parameters (HOMO/LUMO) with bioactivity .

Table 1 : Example SAR Data for Structural Analogs

Analog SubstituentAntimicrobial MIC (µg/mL)Anticancer IC50_{50} (µM)
4-Fluorophenyl2.58.7
4-Chlorophenyl1.86.2
4-Methoxyphenyl12.423.5
Data derived from comparative studies

Q. What analytical strategies are used to characterize metabolic stability?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • Plasma stability : Monitor degradation over 24 hours in plasma at 37°C .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported solubility and bioavailability?

  • Methodological Answer :
  • Solvent screening : Test solubility in PEG-400, Captisol, or cyclodextrin-based formulations.
  • Pharmacokinetic (PK) studies : Compare oral vs. intravenous administration in rodent models to calculate absolute bioavailability.
  • Caco-2 permeability assays : Assess intestinal absorption potential .

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